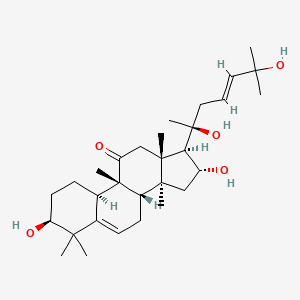
Cucurbitacin V
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cucurbitacin V is a member of the cucurbitacin family, which are tetracyclic triterpenes produced by plants, particularly those in the Cucurbitaceae family. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cucurbitacins generally involves multiple steps, including cyclization, oxidation, and functional group modifications.
Industrial Production Methods
Industrial production of cucurbitacins typically involves extraction from natural sources, such as plants in the Cucurbitaceae family. The extraction process includes solvent extraction, purification, and crystallization to isolate the desired cucurbitacin compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cucurbitacin V undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can produce hydrocarbons .
Applications De Recherche Scientifique
Mécanisme D'action
Cucurbitacin V exerts its effects through several molecular mechanisms:
Inhibition of JAK/STAT3 Pathway: This pathway is crucial for cell proliferation and survival.
Induction of Apoptosis: It promotes programmed cell death in cancer cells by activating apoptotic pathways.
Anti-inflammatory Effects: It reduces inflammation by inhibiting pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
Cucurbitacin V is unique among cucurbitacins due to its specific functional groups and biological activities. Similar compounds include:
Cucurbitacin E: Known for its potent anticancer properties.
Cucurbitacin B: Exhibits strong anti-inflammatory and anticancer activities.
Cucurbitacin D: Studied for its antimicrobial and anticancer effects.
These compounds share a common tetracyclic core structure but differ in their functional groups and specific biological activities, making each one unique in its applications and effects .
Propriétés
Formule moléculaire |
C30H48O5 |
|---|---|
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C30H48O5/c1-25(2,34)14-9-15-29(7,35)24-20(31)16-27(5)21-12-10-18-19(11-13-22(32)26(18,3)4)30(21,8)23(33)17-28(24,27)6/h9-10,14,19-22,24,31-32,34-35H,11-13,15-17H2,1-8H3/b14-9+/t19-,20-,21+,22+,24+,27+,28-,29+,30+/m1/s1 |
Clé InChI |
KIGLASXXBYITOY-UKVNNTPMSA-N |
SMILES isomérique |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)[C@](C)(C/C=C/C(C)(C)O)O)O |
SMILES canonique |
CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(CC=CC(C)(C)O)O)O)C)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)
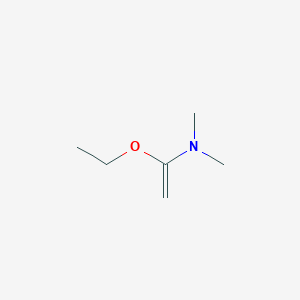
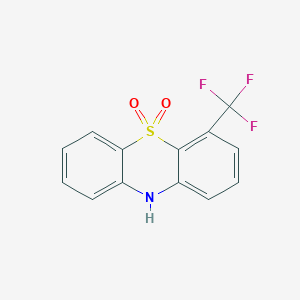
![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)
![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B14757015.png)

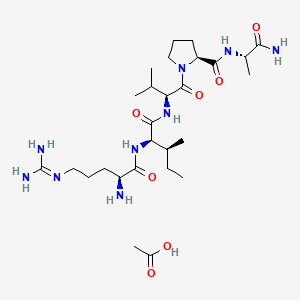

![[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid](/img/structure/B14757038.png)
![Naphtho[2,3-c]furan](/img/structure/B14757053.png)
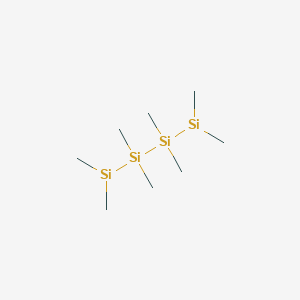

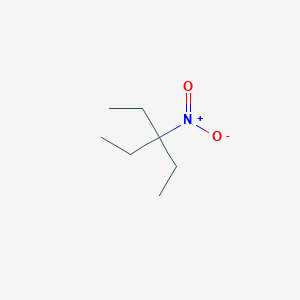
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)
